![molecular formula C19H15Cl2NO2S B2491477 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 339103-50-3](/img/structure/B2491477.png)
2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves optimizing cyclooxygenase-2 activity by introducing substituents at specific positions of the central pyridine ring, demonstrating the intricate synthetic strategies employed for such compounds (Friesen et al., 1998).
Molecular Structure Analysis
The molecular structure of analogs demonstrates significant interactions and regioselectivity, facilitated by specific functional groups that contribute to the molecule's reactivity and potential biological activity. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) showcases how molecular structure influences reactivity and stereochemistry (Nguyen et al., 2015).
Chemical Reactions and Properties
The reactivity of such molecules is highlighted in research involving catalytic meta sulfonation of 2-phenylpyridines, demonstrating the molecule's capability to undergo selective chemical transformations (Saidi et al., 2011).
Physical Properties Analysis
Studies on related compounds underline the significance of vibrational spectral analysis, providing insights into the molecule's physical characteristics and stability, as seen in the investigation of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile (Alzoman et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and potential bioactivity of sulfones and pyridines, are central to developing novel compounds with therapeutic relevance. The synthetic approaches and functional group modifications play a crucial role in enhancing the molecule's chemical properties and applicability in various research domains (Kelley et al., 1990).
Scientific Research Applications
Catalytic Processes in Organic Synthesis
A study by Saidi et al. (2011) demonstrates a selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. This catalysis leads to the formation of sulfone at the position meta to the chelating group, suggesting potential applications of such compounds, including 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine, in organic synthesis (Saidi et al., 2011).
Synthesis and Evaluation of Cyclooxygenase Inhibitors
Friesen et al. (1998) synthesized a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, evaluating their ability to inhibit cyclooxygenase isozymes. This research indicates the potential of such compounds, related to this compound, in the development of selective cyclooxygenase inhibitors (Friesen et al., 1998).
Stereochemistry and Ligand Complexation
Bouamaied et al. (2012) explored the stereochemistry controlled by an asymmetric sulfur atom in ligands like 4-methylthio-6-phenyl-2,2'-bipyridine, which is structurally similar to this compound. This research is significant for understanding how the stereochemistry of such compounds affects their complexation and potential applications in coordination chemistry (Bouamaied et al., 2012).
Photophysical Properties in Metalloligands
Nguyen et al. (2015) studied the photophysical properties of complexes containing 2-phenylpyridine-based ligands, which are closely related to this compound. This research highlights the potential use of such compounds in developing new luminescent materials (Nguyen et al., 2015).
Reactivity in Organic Chemical Synthesis
Rouchaud et al. (1997) investigated the reactivity of 2-substituted 3-ethylsulfonylpyridines, which are structurally similar to this compound. This study provides insights into the potential reactions and applications of such compounds in organic synthesis (Rouchaud et al., 1997).
properties
IUPAC Name |
2-chloro-3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2S/c1-13-11-17(15-5-3-2-4-6-15)22-19(21)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJMVXKXHDOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

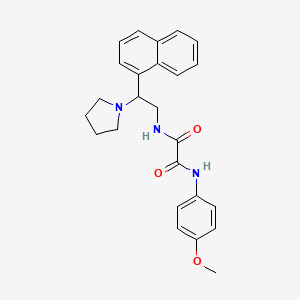
![5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2491396.png)
![[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2491400.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)
![4-(4-ethylbenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
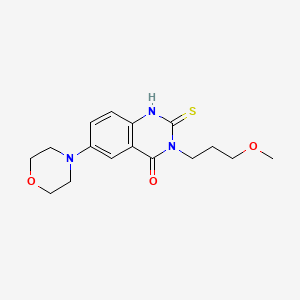
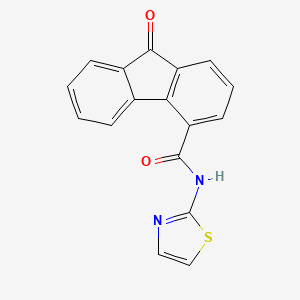
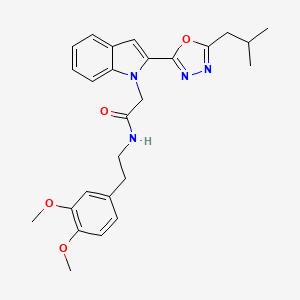
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491410.png)
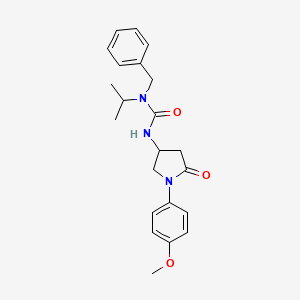
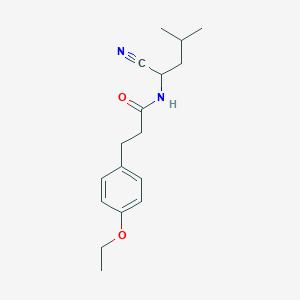
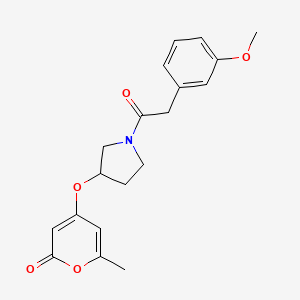
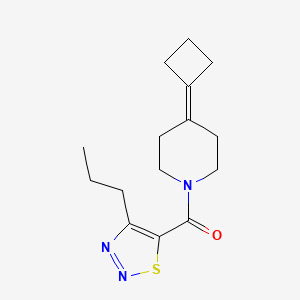
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)